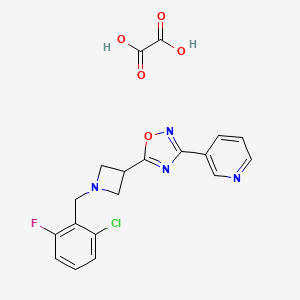

5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate

CAS No.: 1351650-93-5

Cat. No.: VC4766121

Molecular Formula: C19H16ClFN4O5

Molecular Weight: 434.81

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351650-93-5 |

|---|---|

| Molecular Formula | C19H16ClFN4O5 |

| Molecular Weight | 434.81 |

| IUPAC Name | 5-[1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole;oxalic acid |

| Standard InChI | InChI=1S/C17H14ClFN4O.C2H2O4/c18-14-4-1-5-15(19)13(14)10-23-8-12(9-23)17-21-16(22-24-17)11-3-2-6-20-7-11;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6) |

| Standard InChI Key | TWLPBODYZGSNMW-UHFFFAOYSA-N |

| SMILES | C1C(CN1CC2=C(C=CC=C2Cl)F)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |

Introduction

Key Findings

5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate (CAS: 1351650-93-5) is a heterocyclic compound combining a 1,2,4-oxadiazole core with azetidine and pyridine substituents, stabilized as an oxalate salt. Its molecular architecture suggests potential pharmacological relevance, particularly in targeting enzymes or receptors associated with inflammation, microbial resistance, or neurological disorders. While direct biological data remain limited, structural analogs demonstrate antimicrobial and kinase-inhibitory properties, positioning this compound as a candidate for further drug development .

Chemical Structure and Molecular Characteristics

Structural Analysis

-

1,2,4-Oxadiazole Core: Known for metabolic stability and hydrogen-bonding capacity, this heterocycle is prevalent in drug candidates targeting kinases and microbial enzymes .

-

Pyridin-3-yl Group: The pyridine ring contributes to π-π stacking interactions, often enhancing binding affinity to biological targets .

-

Azetidine Substituent: The strained four-membered ring may influence conformational flexibility and pharmacokinetic properties, as seen in bioactive analogs .

-

2-Chloro-6-fluorobenzyl Group: Halogenation at these positions is associated with improved lipophilicity and target selectivity, particularly in antimicrobial agents .

Synthesis and Synthetic Strategies

Key Synthetic Routes

The synthesis likely involves sequential cyclization and functionalization steps, as inferred from analogous oxadiazole derivatives :

-

Oxadiazole Formation: Cyclocondensation of a carboxylic acid hydrazide with a nitrile derivative under acidic or oxidative conditions. For example:

-

Azetidine Introduction: N-Alkylation of the oxadiazole intermediate with a pre-functionalized azetidine bearing the 2-chloro-6-fluorobenzyl group. Mesylation or iodination of azetidine precursors (e.g., ) facilitates nucleophilic substitution .

-

Oxalate Salt Formation: Treatment of the free base with oxalic acid in a polar solvent (e.g., ethanol) yields the final salt .

Optimization Challenges

-

Regioselectivity: N-Alkylation of azetidine may produce regioisomers, necessitating chromatographic separation .

-

Yield Considerations: Cyclization steps often require stringent temperature control (40–100°C) and catalysts (e.g., CsCO), with yields ranging from 45–70% for analogous compounds .

Physicochemical Properties

Solubility and Stability

Spectroscopic Data

-

: Expected signals include:

-

: Peaks at ~167 ppm (oxadiazole C=N), ~150 ppm (pyridine C-3), and ~60 ppm (azetidine C-3) .

Biological Activity and Applications

Kinase Inhibition

Pyridine-containing oxadiazoles are reported as kinase inhibitors (e.g., COX-2, JAK3), with IC values in the nanomolar range . The pyridin-3-yl moiety in this compound could facilitate ATP-binding pocket interactions .

Neuropharmacological Prospects

Azetidine derivatives are explored for CNS targets due to their ability to cross the blood-brain barrier. The oxalate salt may improve bioavailability for neurological applications .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume